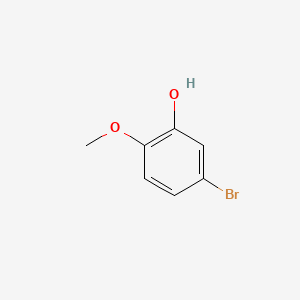

5-Bromo-2-methoxyphenol

説明

Overview of Phenolic Compounds in Chemical Research

Phenolic compounds represent a vast and diverse class of chemical compounds characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. ijhmr.comresearchgate.net Their basic structure consists of a phenol (B47542) ring, but this can be modified with other functional groups, leading to a wide array of derivatives with distinct properties. researchgate.net Found ubiquitously in nature, particularly in plants, phenolic compounds are a cornerstone of significant research due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ijhmr.comresearchgate.netnih.gov

In chemical research, the reactivity of the hydroxyl group and the aromatic ring makes phenols versatile starting materials and intermediates in organic synthesis. researchgate.net They are precursors for a wide range of more complex molecules used in pharmaceuticals, agrochemicals, and polymers. The acidity of the phenolic proton and the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution, are key chemical properties that are extensively studied and exploited. researchgate.net The ability to form radicals also contributes to their significant antioxidant capabilities. researchgate.net

Significance of Brominated and Methoxylated Phenols in Synthetic and Applied Chemistry

The introduction of halogen atoms, such as bromine, and methoxy (B1213986) groups (-OCH3) onto a phenolic framework significantly alters its electronic and steric properties, thereby expanding its utility in synthetic and applied chemistry. Bromination of phenols is a fundamental electrophilic aromatic substitution reaction that can be controlled to produce mono- or poly-brominated products. youtube.comkhanacademy.orgyoutube.com The bromine atom serves as a useful handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for carbon-carbon and carbon-heteroatom bond formation. This makes brominated phenols valuable intermediates in the synthesis of complex organic molecules. innospk.com

Methoxylation, the presence of a methoxy group, also plays a crucial role. The -OCH3 group is a strong electron-donating group through resonance, which can further activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions. In medicinal chemistry, methoxy groups can improve a molecule's metabolic stability and pharmacokinetic profile by blocking sites susceptible to metabolism. The combination of bromo and methoxy functionalities on a phenol ring, as seen in 5-Bromo-2-methoxyphenol, creates a highly versatile building block with multiple reactive sites, allowing for sequential and regioselective modifications.

Research Landscape of this compound: Current Trends and Future Directions

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. chemicalbook.com For instance, it is a crucial building block in the production of the antihypertensive drug aliskiren. chemicalbook.comgoogle.com The synthetic routes to this compound itself are a subject of study, with efforts focused on developing efficient, high-yielding, and environmentally benign methods. google.comchemicalbook.com

Future research is likely to expand into several new areas. There is potential for its use in the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), by leveraging the electronic properties conferred by the bromo and methoxy groups. Further exploration of its derivatives as potential therapeutic agents is also a promising avenue. The synthesis of a library of compounds derived from this compound could lead to the discovery of new molecules with interesting biological activities. Additionally, its use as a molecular probe or sensor for detecting specific analytes could be investigated, particularly in the development of new analytical methods. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSJHVZRUFFIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191383 | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37942-01-1 | |

| Record name | 5-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Methoxyphenol

Classical Synthetic Routes

A well-documented and traditional method for synthesizing 5-Bromo-2-methoxyphenol involves a multi-step process starting from o-methoxyphenol, more commonly known as guaiacol (B22219). google.comchemicalbook.com This classical route is characterized by a sequence of protection, bromination, and deprotection steps to achieve the desired product.

Multi-step Synthesis from o-methoxyphenol (Guaiacol)

This synthetic pathway is a three-step process that begins with the protection of the reactive phenolic hydroxyl group, followed by the introduction of a bromine atom to the aromatic ring, and concludes with the removal of the protecting group. google.comchemicalbook.com

To prevent unwanted side reactions at the hydroxyl group during bromination, it is first protected by acetylation. google.com This is typically achieved by reacting guaiacol with acetic anhydride. google.comasianpubs.org The reaction involves the nucleophilic attack of the hydroxyl oxygen of guaiacol on one of the carbonyl carbons of acetic anhydride. youtube.com This process is often catalyzed by an acid, such as sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile. google.comyoutube.com The reaction is commonly carried out at an elevated temperature, for instance, 100°C, to ensure a complete reaction. google.com This step yields 2-methoxyphenyl acetate (B1210297).

With the hydroxyl group protected, the next step is the regioselective bromination of the aromatic ring. This is accomplished using elemental bromine in the presence of an iron powder catalyst. google.com The iron powder reacts with bromine to form iron(III) bromide, which acts as a Lewis acid to polarize the bromine molecule, making it a stronger electrophile. The bromination of 2-methoxyphenyl acetate is directed by the activating methoxy (B1213986) and acetyl groups. The reaction is typically conducted in a solvent like N,N-dimethylformamide (DMF) and heated to a temperature range of 70-80°C for several hours to facilitate the reaction. google.com This results in the formation of 4-bromo-2-methoxyphenyl acetate.

The final step in this classical synthesis is the removal of the acetyl protecting group to restore the phenolic hydroxyl group. google.com This deacetylation is typically achieved through hydrolysis under basic conditions. nih.gov A common reagent for this purpose is a 10% aqueous solution of sodium bicarbonate. google.com The base catalyzes the cleavage of the ester bond, yielding the final product, this compound, along with acetate byproducts.

Alternative Bromination Reagents in Synthesis

In addition to the classical use of bromine and iron, other brominating agents have been explored to potentially offer milder reaction conditions or improved selectivity.

Bromination with Molecular Bromine (Br₂)

A traditional and direct method for the synthesis of this compound involves the bromination of 2-methoxyphenol (guaiacol) using molecular bromine (Br₂). This electrophilic aromatic substitution reaction is often catalyzed to enhance the reactivity of the bromine molecule.

One documented approach involves a three-step process starting from o-methoxyphenol. chemicalbook.comgoogle.comchemicalbook.com The first step is the protection of the phenolic hydroxyl group via acetylation with acetic anhydride. This is followed by the bromination of the resulting compound using bromine in the presence of iron powder as a catalyst. The final step is the deacetylation of the protected hydroxyl group to yield this compound. chemicalbook.comgoogle.comchemicalbook.com A specific example of this process involves adding iron powder to a solution of the acetylated starting material in DMF, followed by the dropwise addition of bromine at an elevated temperature of 70-80°C. google.com

Advanced Synthetic Strategies

To overcome the challenges associated with direct bromination, such as the formation of isomers and the use of hazardous reagents, more advanced synthetic strategies have been developed.

Regioselective Bromination Techniques

Achieving regioselectivity—the preferential bromination at a specific position on the aromatic ring—is a significant challenge in the synthesis of substituted phenols. chemistryviews.org The electronic properties of the hydroxyl and methoxy groups on the 2-methoxyphenol ring direct incoming electrophiles to the ortho and para positions.

One strategy to achieve regioselectivity involves the use of N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.com In a described synthesis, guaiacol is first treated with trifluoroacetic anhydride, followed by the addition of potassium tert-butoxide. The subsequent slow addition of a solution of NBS in acetonitrile (B52724) leads to the formation of this compound in a 90% yield after workup. chemicalbook.com This method highlights a more controlled approach to bromination compared to the direct use of molecular bromine.

Another approach to enhance para-selectivity in the bromination of phenols involves using a combination of trimethylsilyl (B98337) bromide (TMSBr) and a sulfoxide (B87167) with bulky substituents, such as (4-ClC₆H₄)₂SO, in acetonitrile. chemistryviews.org This method has been shown to yield para-brominated phenols with high selectivity. chemistryviews.org The high regioselectivity is attributed to the interaction between the resulting thioether byproduct and the phenol (B47542) through an O–H···S hydrogen bond, which favors bromination at the para-position. chemistryviews.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to more efficient and selective reactions. In the context of this compound synthesis, catalytic methods are employed to activate the brominating agent and control the reaction's outcome.

Iron powder is a commonly used catalyst in bromination reactions with molecular bromine. google.com The iron reacts with bromine to form iron(III) bromide (FeBr₃), a Lewis acid that polarizes the Br-Br bond, making it a more potent electrophile. lumenlearning.com This "activated" bromine is then more readily attacked by the electron-rich aromatic ring.

Copper catalysts have also been explored for the oxybromination of phenols. sciencemadness.org For instance, catalytic amounts of copper(II) acetate (Cu(OAc)₂) have been used in the oxybromination of guaiacol, where dioxygen acts as the final oxidant. sciencemadness.org This method represents a catalytic cycle where the copper species is regenerated.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the synthesis of this compound and related compounds, this translates to using less hazardous reagents and solvents, and developing more energy-efficient methods.

The use of N-bromosuccinimide (NBS) can be considered a step towards a greener process as it is a solid and often easier to handle than liquid bromine. chemicalbook.com Additionally, developing catalytic systems, such as the copper-catalyzed oxybromination, reduces the need for stoichiometric amounts of harsh reagents. sciencemadness.org

Electrochemical methods also present a green alternative for bromination reactions. frontiersin.org These methods can generate the reactive bromine species in situ from a bromide salt, avoiding the direct handling of molecular bromine and often proceeding under mild, oxidant-free conditions. frontiersin.org While not specifically detailed for this compound in the provided context, the electrochemical bromination of other organic molecules demonstrates the potential of this sustainable approach. frontiersin.org Mechanochemistry, which involves reactions conducted by grinding or milling, is another green technique that can reduce or eliminate the need for solvents. researchgate.net

Reaction Mechanisms and Kinetics Studies

Understanding the underlying reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and controlling product distribution.

Electrophilic Aromatic Substitution Mechanisms

The bromination of 2-methoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. lumenlearning.commasterorganicchemistry.com The general mechanism proceeds in two key steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). masterorganicchemistry.comopenstax.org This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a high-energy carbocation intermediate known as a Wheland intermediate or arenium ion. lumenlearning.comlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. libretexts.orglibretexts.org

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This is a fast step that restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.comlibretexts.org

The reactivity and orientation of substitution in 2-methoxyphenol are governed by the electronic effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are activating, electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. They are also ortho, para-directing, meaning they direct the incoming electrophile to the positions ortho and para to themselves. In the case of 2-methoxyphenol, the para position relative to the hydroxyl group (and meta to the methoxy group) is sterically more accessible, often leading to the preferential formation of the 5-bromo isomer.

Kinetic Analysis of Reaction Steps

The bromination of phenols is a rapid reaction, and its kinetics are influenced by several factors, including the pH of the reaction medium and the nature of the brominating agent. The reaction rate is significantly affected by the speciation of both the phenol and the brominating agent.

Studies on the bromination of various phenolic compounds in aqueous solutions have shown that the reaction of hypobromous acid (HOBr) with the phenoxide ion is the rate-controlling step in the pH range of 6 to 10. nih.govacs.org The reaction between HOBr and the undissociated phenol, as well as the reaction between the hypobromite (B1234621) ion (BrO⁻) and the phenoxide ion, become more significant at pH values below 6 and above 10, respectively. nih.gov

The reactivity of substituted phenols in bromination reactions can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted phenol.

k₀ is the rate constant for the unsubstituted phenol.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A negative value of ρ indicates that the reaction is favored by electron-donating groups, which is characteristic of electrophilic aromatic substitution. For the reaction of hypobromous acid with phenoxide ions, a Hammett-type correlation has been established, demonstrating a linear relationship between the logarithm of the second-order rate constants and the Hammett substituent constants. nih.gov For instance, a study on the bromination of various substituted phenols reported a linear regression of log(k₂) = -2.85σ + 8.00. nih.gov The negative value of ρ (-2.85) confirms that electron-donating groups accelerate the reaction.

The table below presents the apparent second-order rate constants for the reaction of hypobromous acid with various phenoxide ions.

| Substituent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |

| 3-Chlorophenol (B135607) | 7.9 x 10⁶ |

| 3-Methoxyphenol (B1666288) | 6.5 x 10⁸ |

Data sourced from Guo, G; Lin, F. (2009) nih.gov

The significantly higher rate constant for 3-methoxyphenol compared to 3-chlorophenol highlights the accelerating effect of the electron-donating methoxy group versus the electron-withdrawing chloro group.

Derivatives and Analogs of 5 Bromo 2 Methoxyphenol: Synthesis and Characterization

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of compounds synthesized from 5-Bromo-2-methoxyphenol derivatives. These are typically formed through the condensation of a primary amine with an aldehyde or ketone.

(E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol Derivatives

A series of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives have been synthesized and characterized. pleiades.online The synthesis involves the reaction of vanillin (B372448) derivatives with various amines. The resulting Schiff bases have been analyzed using elemental analysis and their structures confirmed by single-crystal X-ray diffraction. pleiades.online

A related compound, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, was synthesized through the direct condensation of 5-bromosalicylaldehyde (B98134) and aniline (B41778) in ethanol. The reactants were dissolved separately in ethanol, then combined and refluxed for four hours. The resulting product was isolated with a high yield of 94% after filtration and drying. nih.gov This synthetic strategy highlights a common method for preparing such imine derivatives.

Table 1: Synthesis of a Phenylimine Derivative

| Starting Materials | Reagents | Product | Yield |

|---|

Metal Complexes of Schiff Bases Derived from this compound

The Schiff bases derived from precursors related to this compound readily form complexes with various transition metals. For instance, a series of transition metal complexes of Copper(II), Cobalt(II), Manganese(II), Iron(II), Nickel(II), and Vanadium(II) were prepared from a bidentate Schiff base. researchgate.net The parent Schiff base ligand was synthesized by the condensation of 5-Bromo-2-Hydroxy Benzaldehyde and aniline in an alcohol medium. researchgate.net The general procedure for forming the metal complexes involves dissolving the Schiff base ligand in ethanol, followed by the addition of a metal salt solution and refluxing the mixture for several hours. researchgate.net

Similarly, five transition metal(II) complexes, [ML2Cl2] (where M = Mn, Co, Ni, Cu, Cd), were synthesized from the reaction of the respective metal chloride hydrate (B1144303) with the Schiff base ligand 2-[(4-methylphenylimino)methyl]-6-methoxyphenol. researchgate.netnih.gov This ligand was obtained by the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine. researchgate.netnih.gov The characterization of these complexes was carried out using elemental analysis, molar conductance, FT-IR spectra, and thermal analysis. researchgate.netnih.gov

Table 2: Examples of Metal Complexes from Related Schiff Bases

| Schiff Base Ligand | Metal Salt | Resulting Complex |

|---|---|---|

| From 5-Bromo-2-Hydroxy Benzaldehyde and Aniline | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) salts | Bidentate Schiff base metal complexes researchgate.net |

Synthesis of Other Substituted Derivatives

Beyond Schiff bases, the this compound core can be modified through various reactions, including halogenation, alkylation, and alterations to the methoxy (B1213986) or phenolic groups, as well as the introduction of bioactive moieties.

Halogenated and Alkylated Derivatives

The synthesis of halogenated derivatives can be achieved through various methods. For example, the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid involves a bromination reaction in a halogenated hydrocarbon solvent using a bromination reagent, initiator, and cocatalyst. google.com Another approach involves the regioselective synthesis of halogenated phenols through directed ortho-lithiation of O-aryl N-isopropylcarbamates. researchgate.net

Alkylated derivatives can also be prepared. For instance, the synthesis of 4-Bromo-5-(chloromethyl)-2-methoxyphenol was achieved by treating 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in dry chloroform. mdpi.com

Derivatives with Modified Methoxy or Phenolic Groups

The methoxy group of this compound and its derivatives can be modified, most commonly through demethylation to yield the corresponding dihydroxy compound. The demethylation of m-methoxy phenols is a known method to produce m-aryloxy phenols. sigmaaldrich.com This can be achieved using various reagents, including strong acids or boron tribromide.

The phenolic hydroxyl group can be protected, for instance by acetylation with acetic anhydride, to allow for selective reactions at other positions of the molecule. google.com This protecting group can later be removed through deacetylation. google.com

Synthesis of Analogues with Bioactive Moieties

The scaffold of this compound can be incorporated into more complex molecules with potential biological activity. A notable example is the synthesis of a series of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov These compounds were prepared and characterized by analytical and spectral analyses. nih.gov The synthesis of such complex derivatives demonstrates the utility of the 5-bromo-2-methoxyphenyl core as a building block for medicinal chemistry applications.

Another example involves the preparation of hydroxylated biphenyls, which are analogs of naturally occurring compounds like eugenol (B1671780) and curcumin (B1669340), starting from 4-substituted-2-methoxyphenols. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 5-Bromo-2-methoxyphenol, offering precise information about the hydrogen and carbon skeletons.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides valuable insights into the arrangement and electronic environment of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

A representative ¹H NMR spectrum of a related compound, 5-bromo-2-methoxybenzaldehyde (B189313), shows signals for the aromatic protons and a singlet for the methoxy group. chegg.com While specific data for this compound is not detailed in the provided results, the general pattern can be inferred. The proton on the carbon adjacent to the hydroxyl group would likely appear as a singlet, while the other two aromatic protons would exhibit doublet or doublet of doublets splitting depending on their coupling with neighboring protons. The methoxy group protons would present as a sharp singlet, typically in the upfield region of the aromatic signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.8 - 7.0 | d |

| H-4 | 7.1 - 7.3 | dd |

| H-6 | 6.9 - 7.1 | d |

| -OCH₃ | 3.8 - 4.0 | s |

| -OH | 5.0 - 6.0 | s (broad) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment.

For the related compound 4-bromo-2-methoxyphenol, ¹³C NMR spectral data is available. nih.gov In this compound, the carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The carbon atoms bonded to the oxygen of the methoxy (C-2) and hydroxyl (C-1) groups would appear at lower field (higher ppm values) due to the deshielding effect of the oxygen atoms. The remaining aromatic carbons would resonate at intermediate chemical shifts. The carbon of the methoxy group would be found at a characteristic upfield position.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 148 - 153 |

| C-3 | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 | 118 - 123 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound was not found in the search results, the application of these techniques is crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons and for confirming the positions of the substituents on the aromatic ring. For instance, an HMBC correlation between the methoxy protons and the C-2 carbon would confirm the location of the methoxy group.

The use of these 2D NMR techniques is a standard and powerful methodology for the complete structural elucidation of complex organic molecules like this compound. bas.bg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. nih.gov

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): The C-H stretching of the methoxy (-OCH₃) group would appear in the region of 2850-3000 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O Stretch: Two distinct C-O stretching bands are expected. The aryl-O-H stretch will likely appear around 1200-1260 cm⁻¹, and the aryl-O-CH₃ stretch will be in the 1020-1075 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric) regions.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

FTIR spectra for related compounds such as 5-bromo-2-methoxypyridine (B44785) nih.gov and 5-bromo-2-methoxybenzaldehyde nih.gov show these characteristic functional group absorptions.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Phenolic C-O | C-O Stretch | 1200 - 1260 |

| Methoxy C-O | C-O Stretch | 1020 - 1075 & 1200-1275 |

| Bromo C-Br | C-Br Stretch | 500 - 600 |

Vibrational Mode Analysis

A detailed vibrational mode analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more profound understanding of the molecular vibrations observed in the IR spectrum. This analysis involves assigning each absorption band to a specific atomic motion within the molecule, such as stretching, bending, wagging, and twisting of the various bonds.

While a specific vibrational analysis for this compound was not found, studies on similar molecules, such as 6-bromo-2-methylquinoline, demonstrate the utility of combining experimental IR and Raman spectroscopy with DFT calculations to achieve a complete assignment of the vibrational modes. researchgate.net Such an analysis for this compound would allow for a more precise interpretation of the experimental spectrum and a deeper insight into the molecule's structural dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a compound's molecular weight and elemental composition.

For this compound, the molecular formula is C₇H₇BrO₂. nih.gov The presence of bromine is a key characteristic in its mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, where two peaks of almost equal intensity appear, separated by 2 m/z units (M and M+2).

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available, indicating its suitability for this analytical method which couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov

Table 1: Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrO₂ | nih.gov |

| Molecular Weight | 203.03 g/mol | nih.gov |

| Exact Mass | 201.96294 Da | nih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI would typically be run in negative ion mode due to the acidic nature of the phenolic hydroxyl group. Deprotonation would result in the formation of the [M-H]⁻ ion. The expected m/z values for this ion would reflect the bromine isotope pattern.

[M-H]⁻ for ⁷⁹Br isotope: 200.95 m/z

[M-H]⁻ for ⁸¹Br isotope: 202.95 m/z

This technique would confirm the molecular weight and the presence of bromine in the structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.

Using the computed exact mass of this compound, which is 201.96294 Da, HRMS can confirm its elemental composition of C₇H₇BrO₂. nih.gov This is a critical step in structure confirmation. By comparing the experimentally measured exact mass to the theoretical mass calculated for the formula C₇H₇BrO₂, a mass error in the low ppm range would provide high confidence in the assigned formula. This technique helps to distinguish the compound from other potential isomers or compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems.

The electronic absorption spectrum of this compound is influenced by the electronic transitions of its substituted benzene (B151609) ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes that can modify the absorption bands of the benzene chromophore. Expected transitions include π→π* and n→π. researchgate.net The π→π transitions, characteristic of the aromatic system, are typically high-energy and high-intensity. The n→π* transitions, involving the non-bonding electrons on the oxygen atoms, are generally of lower intensity.

Tautomerism is a significant consideration for phenolic compounds. While this compound predominantly exists in the phenol (B47542) (enol) form, the potential for keto-enol tautomerism exists. Computational studies on similar o-hydroxy Schiff bases have shown that the enol (OH) form is generally more stable than the keto (NH) tautomer. researchgate.net The UV-Vis spectra of different tautomers would be distinct. The enol form typically absorbs at shorter wavelengths, while a potential keto tautomer, with a more extended conjugated system, would likely exhibit a red-shifted (bathochromic) absorption. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Intensity |

|---|---|---|

| π→π* | Bonding π to antibonding π* | High |

Solvatochromism is the phenomenon where a substance's color, or more broadly its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect can provide insights into the nature of the electronic ground and excited states of the molecule.

For this compound, changing the solvent polarity is expected to influence the position of its absorption bands.

Bathochromic Shift (Red Shift): A shift to longer wavelengths, often observed in polar solvents for π→π* transitions, indicating that the excited state is more polar than the ground state.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, often seen for n→π* transitions in polar, protic solvents due to stabilization of the ground state's non-bonding electrons through hydrogen bonding.

Studying the UV-Vis spectrum of this compound in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, water) would allow for the characterization of these shifts and provide further understanding of its electronic properties.

X-ray Diffraction (XRD) and Crystallography

While a specific crystal structure for this compound is not detailed in the searched literature, analysis of related compounds provides a clear indication of the data that would be obtained. For example, the crystal structure of a derivative, C-5-bromo-2-hydroxyphenylcalix nih.gov-2-methylresorcinarene, has been solved, confirming the connectivity and geometry of the bromo-hydroxyphenyl unit. mdpi.com Similarly, crystal structures of other complex bromo-substituted organic molecules have been determined. researchgate.net

An XRD analysis of this compound would yield a set of crystallographic parameters, including the crystal system, space group, and unit cell dimensions. It would also confirm the planarity of the benzene ring and the precise spatial arrangement of the bromo, methoxy, and hydroxyl substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictate the crystal packing.

Table 3: Representative Crystallographic Data Obtainable from XRD

| Parameter | Description | Example Data (from related structures) |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Triclinic mdpi.comresearchgate.net |

| Space Group | The specific symmetry group of the crystal. | P-1 mdpi.comresearchgate.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 11.83 Å, b = 12.81 Å, c = 17.17 Å researchgate.net |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 77.31°, β = 74.14°, γ = 66.49° researchgate.net |

| Volume (V) | The volume of the unit cell. | 2280.0 ų researchgate.net |

| Z | The number of molecules per unit cell. | 1 or 2 mdpi.comresearchgate.net |

| Bond Lengths/Angles | Precise measurements of atomic distances and angles. | N/A |

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

For instance, the crystal structure of C-5-bromo-2-hydroxyphenylcalix tcichemicals.com-2-methylresorcinarene, a larger molecule incorporating the 5-bromo-2-hydroxyphenyl moiety, has been determined. mdpi.com The study revealed that this complex crystallizes in a triclinic system with a Pī space group. mdpi.com In this structure, the calixarene (B151959) molecule adopts a chair conformation. mdpi.com Such analyses are crucial for understanding how the this compound unit behaves within a larger supramolecular assembly. The determination of crystal structures for compounds like (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) complex and 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione further illustrates the utility of this technique in confirming molecular geometry and intermolecular interactions in complex brominated organic molecules. researchgate.netmdpi.com

Table 1: Crystallographic Data for C-5-bromo-2-hydroxyphenylcalix tcichemicals.com-2-methylresorcinarene

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 15.9592(16) |

| b (Å) | 16.9417(17) |

| c (Å) | 17.0974(17) |

| α (°) | 68.656(3) |

| β (°) | 85.689(3) |

| γ (°) | 81.631(3) |

| Volume (ų) | 4258.6(7) |

| Z | 2 |

Data sourced from a study on a complex containing the 5-bromo-2-hydroxyphenyl moiety. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution between molecules, providing a detailed understanding of the forces that govern crystal packing.

Studies on analogous compounds highlight the typical interactions involving the bromo-methoxyphenyl group. For 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, Hirshfeld analysis revealed that the most significant contributions to crystal packing are from H···H (50.6%), O···H/H···O (22.9%), C···H/H···C (11.1%), and Br···H/H···Br (11.6%) contacts. iucr.org Similarly, for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, the dominant interactions were found to be H···H (58.2%), C⋯H/H⋯C (18.9%), and Br⋯H/H⋯Br (11.5%). nih.gov These findings underscore the importance of hydrogen bonds and van der Waals forces in the supramolecular assembly of such brominated phenols. The analysis partitions the crystal space into regions where each molecule has a dominant influence, helping to clarify the nature and directionality of packing forces. iucr.orgnih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Compounds

| Contact Type | Contribution in Compound A (%) iucr.org | Contribution in Compound B (%) nih.gov |

|---|---|---|

| H···H | 50.6 | 58.2 |

| O···H/H···O | 22.9 | 8.3 |

| C···H/H···C | 11.1 | 18.9 |

| Br···H/H···Br | 11.6 | 11.5 |

| Br···O/O···Br | 1.8 | 0.5 |

| C···C | 0.1 | 1.4 |

Compound A: 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. Compound B: 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.

Computational Chemistry and Quantum Chemical Studies

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into the electronic structure, reactivity, and stability of molecules.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the optimization of molecular geometry to find the most stable conformation at a minimum energy state. nih.gov For the closely related compound 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to optimize its structure and analyze its vibrational properties. nih.gov Such calculations are fundamental for subsequent analyses, including FMO, MEP, and NBO studies, providing a robust theoretical framework for understanding the molecule's properties. nih.govscielo.brresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. iucr.org

For 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the calculated HOMO-LUMO energy gap is 1.9781 eV, indicating a hard molecule with high stability. iucr.org Theoretical studies on 5-Bromo-2-Hydroxybenzaldehyde also involve FMO analysis to evaluate its ionization energy, electron affinity, and global electrophilicity index, which are crucial for predicting its reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Table 3: Frontier Molecular Orbital Parameters for an Analogous Xanthene Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (LUMO-HOMO) | 1.9781 |

| Electrophilicity Index | 3.8711 |

| Chemical Hardness | 1.9781 |

Data from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. iucr.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, red areas typically denote regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen, while blue areas represent electron-deficient regions (positive potential), usually around hydrogen atoms. researchgate.net For 5-Bromo-2-Hydroxybenzaldehyde, MEP analysis helps to explore the distribution of electrons and identify the different types of attacking sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. q-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.gov These interactions, particularly hyperconjugative interactions like n→π*, reveal the delocalization of electron density and contribute significantly to molecular stability. nih.gov In studies of related compounds like 5-Bromo-2-Hydroxybenzaldehyde and 5,6-dimethoxy-1-indanone, NBO analysis is used to investigate hybridization, deviations from ideal Lewis structures, and the stabilizing effects of intramolecular charge transfer. nih.govnih.gov The magnitude of the E(2) value indicates the strength of the interaction between electron donors and acceptors. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to compute the properties of electronically excited states. nih.govuci.edu It extends the highly successful ground-state DFT to describe the response of a molecule to time-dependent electromagnetic fields, such as light. uci.eduresearchgate.net This makes TD-DFT a primary tool for predicting and interpreting electronic absorption spectra. nih.gov For a molecule like this compound, TD-DFT calculations can provide deep insights into its photophysical behavior.

The process begins with the optimization of the molecule's ground-state geometry using standard DFT. Following this, TD-DFT calculations are performed to obtain vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in molecular geometry. nih.gov Key properties derived from these calculations include:

Excitation Energies (ΔE): These values, typically given in electron volts (eV), correspond to the energies of absorbed photons and can be directly related to the absorption maxima (λ_max) in a UV-Visible spectrum. scirp.org

Oscillator Strengths (f): This dimensionless quantity represents the probability of a given electronic transition. A higher oscillator strength indicates a more intense absorption band. Transitions with an oscillator strength near zero are considered "forbidden." scirp.org

Nature of Transitions: TD-DFT provides information on the molecular orbitals involved in an electronic transition. scirp.org For organic molecules like this compound, transitions are often characterized as π → π* or n → π*, originating from the delocalized electrons in the benzene ring and the lone pairs on the oxygen atoms, respectively.

While specific experimental or computational studies detailing the TD-DFT results for this compound are not prominently available in the reviewed literature, the expected output from such an analysis is presented in Table 1 for illustrative purposes. The calculations would reveal how the bromo and methoxy substituents influence the electronic structure and the resulting absorption spectrum compared to unsubstituted phenol.

Table 1: Illustrative TD-DFT Data for this compound This table illustrates the typical data generated from a TD-DFT calculation. Specific values for this compound are not available in the cited public literature and are shown here for format demonstration only.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO |

| S2 | Data not available | Data not available | Data not available | e.g., HOMO-1 -> LUMO |

| S3 | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO+1 |

Prediction of Nonlinear Optical Properties

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. nih.gov Materials with significant NLO responses are crucial for applications in optical communications, data storage, and dynamic image processing. Computational chemistry provides a vital tool for predicting the NLO properties of molecules, guiding the synthesis of new materials. nasa.gov

The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). For second-order NLO effects, the first hyperpolarizability (β) is the key parameter. A large β value is often associated with molecules that have:

Significant intramolecular charge transfer (ICT).

A large difference in dipole moment between the ground and excited states.

A high degree of π-electron delocalization.

Computational methods, particularly the finite-field approach within DFT, are well-suited for predicting these properties for large organic molecules. nasa.gov This method involves calculating the energy and dipole moment of the molecule in the presence of a series of applied static electric fields. The polarizability and hyperpolarizability are then extracted from the derivatives of these properties with respect to the field strength.

For this compound, the presence of the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, along with the electron-withdrawing bromine (-Br) atom, creates a potential donor-π-acceptor-like framework, which is a common feature in molecules with NLO activity. nih.gov A computational study would quantify the dipole moment (μ), the average linear polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot). Although specific computational data for this compound are not found in the surveyed literature, Table 2 outlines the typical NLO parameters that would be calculated.

Table 2: Predicted Nonlinear Optical Properties for this compound This table shows the standard parameters reported in NLO computational studies. Specific values for this compound are not available in the cited public literature and are shown for format demonstration only.

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | μ | Data not available | Debye |

| Average Polarizability | ⟨α⟩ | Data not available | esu |

| Total First Hyperpolarizability | β_tot | Data not available | esu |

Biological and Pharmacological Investigations of 5 Bromo 2 Methoxyphenol and Its Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of 5-Bromo-2-methoxyphenol have been a focus of research for their potential to combat bacterial pathogens. The introduction of a bromine atom and a methoxy (B1213986) group onto the phenol (B47542) ring creates a scaffold that can be further modified to enhance antimicrobial efficacy.

In vitro Evaluation against Bacterial Strains

The antibacterial potential of derivatives of this compound has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

One study synthesized a series of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives (Schiff bases) and tested their activity. pleiades.online The results, evaluated by the MTT method, indicated that these compounds possess antibacterial properties. researchgate.net While specific MIC values from this particular study are not detailed in the abstract, the evaluation against this range of bacteria confirms the screening of these derivatives for broad-spectrum antibacterial activity. pleiades.onlineresearchgate.net

In a broader context of bromophenols, derivatives have shown significant antibacterial action, particularly against S. aureus and even methicillin-resistant S. aureus (MRSA). For instance, 3-bromo-2,6-dihydroxyacetophenone demonstrated notable activity against these strains. While not direct derivatives of this compound, this highlights the general potential of brominated phenols as antibacterial agents.

For context, related methoxyphenolic compounds like eugenol (B1671780) have been tested against common foodborne pathogens. Eugenol showed inhibitory effects against E. coli, P. aeruginosa, and S. aureus, with MIC values of 6.25 mM for S. aureus. nih.gov This suggests that the underlying methoxyphenol structure contributes to antibacterial activity, which can be modulated by substitutions like bromination.

Table 1: Antibacterial Activity of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol Derivatives

| Bacterial Strain | Activity Evaluation Method | Outcome | Reference |

|---|---|---|---|

| Escherichia coli | MTT Method | Evaluated | pleiades.onlineresearchgate.net |

| Pseudomonas aeruginosa | MTT Method | Evaluated | pleiades.onlineresearchgate.net |

| Bacillus subtilis | MTT Method | Evaluated | pleiades.onlineresearchgate.net |

| Staphylococcus aureus | MTT Method | Evaluated | pleiades.onlineresearchgate.net |

Structure-Activity Relationships for Antimicrobial Efficacy

The relationship between the chemical structure of this compound derivatives and their antimicrobial efficacy is a critical area of investigation. The modifications on the parent molecule significantly influence their biological activity.

For the (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, the imino-phenyl substituent plays a key role. The nature and position of groups on this phenyl ring can alter the electronic and steric properties of the entire molecule, thereby affecting its interaction with bacterial targets. researchgate.net

Studies on other quinone derivatives have shown that modifying hydrophobicity and the chain length of functional groups attached to the core structure can modulate antibacterial activity. nih.govnih.gov For instance, certain structural modifications can lead to enhanced potency against Gram-positive pathogens like MRSA. nih.gov This principle likely applies to derivatives of this compound as well, where tuning the lipophilicity and electronic properties of substituents can optimize antibacterial effects. The presence of the bromine atom, a halogen, is known to often increase the potency of antimicrobial compounds due to its electronic and lipophilic contributions.

Enzyme Inhibition Studies

Beyond their antimicrobial properties, derivatives of this compound have been identified as potent inhibitors of clinically relevant enzymes, such as α-glucosidase and urease.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study on a series of 5-bromo-2-aryl benzimidazole (B57391) derivatives, which can be conceptually derived from a 5-brominated phenolic structure, demonstrated promising α-glucosidase inhibitory activity. nih.gov These compounds were found to be potent inhibitors of the enzyme. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of urease is a target for treating peptic ulcers and other related conditions. The same series of 5-bromo-2-aryl benzimidazole derivatives were also screened for their urease inhibitory potential and showed a varying degree of potency. nih.gov

Identification of Potent Inhibitors and Lead Compounds

The screening of 5-bromo-2-aryl benzimidazole derivatives led to the identification of several potent dual inhibitors of both α-glucosidase and urease. nih.gov Importantly, these compounds were found to be non-toxic in a cytotoxicity evaluation against a mouse fibroblast cell line. nih.gov

Several derivatives exhibited urease inhibitory activity more potent than the standard inhibitor, thiourea. nih.gov Specifically, compounds with IC50 values of 12.07 ± 0.05 µM, 10.57 ± 0.12 µM, 13.76 ± 0.02 µM, 15.70 ± 0.12 µM, and 8.15 ± 0.03 µM were identified as particularly potent inhibitors. nih.gov These findings position 5-bromo-2-aryl benzimidazoles as promising lead compounds for the development of new therapeutic agents that can simultaneously target diabetes and peptic ulcers. nih.gov

Table 2: Urease Inhibitory Activity of 5-Bromo-2-aryl Benzimidazole Derivatives

| Compound | Urease Inhibition IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 7 | 12.07 ± 0.05 | 21.25 ± 0.15 | nih.gov |

| Derivative 8 | 10.57 ± 0.12 | 21.25 ± 0.15 | nih.gov |

| Derivative 11 | 13.76 ± 0.02 | 21.25 ± 0.15 | nih.gov |

| Derivative 14 | 15.70 ± 0.12 | 21.25 ± 0.15 | nih.gov |

| Derivative 22 | 8.15 ± 0.03 | 21.25 ± 0.15 | nih.gov |

Antioxidant Properties

The 2-methoxyphenol scaffold, the core of this compound, is recognized for its antioxidant capabilities. nih.govresearchgate.net The antioxidant action of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This process is central to preventing oxidative stress, a factor implicated in numerous diseases. researchgate.net The antioxidant properties of various 2-methoxyphenol derivatives are commonly evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov

The specific mechanisms governing this antioxidant activity are complex. Key pathways include Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET). In the gas phase, the HAT mechanism is often favored. However, the polarity of the solvent can significantly influence the reaction, with more polar environments promoting the SPLET mechanism. The presence of substituents on the phenolic ring, such as a bromo group, can modulate the electronic properties and, consequently, the antioxidant potential of the molecule.

Medicinal Chemistry Applications and Drug Discovery

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential. innospk.com Its structure, featuring a brominated and methoxylated phenyl ring, provides reactive sites amenable to various chemical modifications and coupling reactions.

Role as Pharmaceutical Intermediate (e.g., in Aliskiren synthesis)

This compound is cited as an important intermediate in the production of the antihypertensive drug Aliskiren. chemicalbook.com Aliskiren is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS), a key regulator of blood pressure. nih.gov The synthesis of complex pharmaceutical agents like Aliskiren often involves a convergent approach where key synthons, or molecular fragments, are prepared separately and then combined. The structural features of this compound make it a suitable precursor for constructing portions of the final drug molecule. For instance, it can be synthesized from guaiacol (B22219) (o-methoxyphenol) through a sequence of reactions including acetylation, bromination, and deacetylation. chemicalbook.com

Development of Novel Therapeutic Agents

The this compound scaffold has been utilized in the development of novel therapeutic agents, particularly in the field of oncology. Researchers have synthesized hybrid molecules incorporating this moiety to explore their cytotoxic activities.

One such example involves the synthesis of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro Current time information in Bangalore, IN.nih.govnih.govtriazolo[1,5-a]pyrimidin-7-ol through a multicomponent condensation reaction. researchgate.net This demonstrates the utility of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a derivative of this compound, in creating complex heterocyclic systems with potential biological activity. researchgate.net

Furthermore, studies on related brominated methoxyphenyl derivatives have shown significant cytotoxic effects against various human tumor cell lines. For instance, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, including brominated analogs, were synthesized and evaluated for their anticancer properties. nih.gov The brominated compounds, in particular, were found to be potent against the MCF7 breast cancer cell line. nih.gov Similarly, brominated plastoquinone (B1678516) analogs have demonstrated promising growth inhibition in leukemia, lung cancer, and melanoma cell lines. nih.govresearchgate.net These findings underscore the importance of the bromo- and methoxy- substitutions in designing new molecules for cancer therapy.

Pharmacological Mechanism of Action Studies

Investigations into the pharmacological mechanisms of this compound derivatives have pointed towards multiple modes of action. For derivatives exhibiting anticancer properties, a key mechanism identified is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cellular cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death).

Studies on brominated N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides revealed that active compounds inhibit microtubular protein polymerization at micromolar concentrations. nih.gov The most potent of these compounds was shown to severely disrupt the microtubule network, cause cell cycle arrest in the G2/M phase, and trigger apoptosis. tandfonline.com Docking studies suggest that these molecules may bind to the colchicine (B1669291) site on tubulin, preventing the polymerization necessary for microtubule formation. nih.govtandfonline.com Additionally, some brominated analogs have been shown to induce cell death through mechanisms involving oxidative stress. nih.govresearchgate.net

Toxicity and Cytotoxicity Assessments

The evaluation of toxicity is a critical step in the development of any new therapeutic agent. For derivatives of this compound, this involves screening against various cell lines to determine their cytotoxic potential and selectivity.

In vitro Cytotoxicity Screening (e.g., against 3T3 mouse fibroblast cell line)

In vitro cytotoxicity screening is often performed using cell viability assays, such as the MTT assay, on both cancerous and non-cancerous cell lines to assess efficacy and potential for adverse effects. nih.govnih.gov The 3T3 mouse fibroblast cell line is a standard model for evaluating the cytotoxicity of compounds on normal, non-cancerous cells. nih.gov

While direct cytotoxicity data for this compound on 3T3 cells is not extensively documented in the reviewed literature, studies on structurally related compounds provide valuable insights. For example, research on brominated plastoquinone analogs included cytotoxicity assessment against VHF93 fibroblast cells to determine cancer selectivity. nih.gov Similarly, another study evaluated the cytotoxicity of a plant extract on both the HL-60 cancer cell line and the normal NIH/3T3 mouse fibroblast cell line, finding it to be significantly less cytotoxic to the normal cells. nih.gov This highlights the importance of comparative screening. Studies on other brominated compounds have shown varying levels of cytotoxicity against different cell lines, with some demonstrating high potency. nih.gov For instance, brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides showed potent cytotoxicity against HeLa, HT-29, and MCF7 cancer cell lines. nih.gov

Assessment of Non-toxic Derivatives

The evaluation of the toxicity of derivatives of this compound is a critical step in determining their potential for further development in various applications. This assessment often involves in vitro cytotoxicity screening against both cancerous and non-cancerous cell lines to establish a selectivity index. A favorable profile is characterized by high potency against a target (e.g., cancer cells) and low toxicity towards normal, healthy cells.

Research into a series of 6-bromo quinazoline-4(3H)-one derivatives, which incorporate a brominated phenolic moiety, has provided insights into their selective cytotoxicity. nih.gov These compounds were evaluated for their antiproliferative activity against two cancer cell lines, MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma), and a normal human fetal lung fibroblast cell line, MRC-5. nih.gov The results indicated that the derivatives exhibited lower cytotoxic effects on the normal MRC-5 cells compared to the cancer cell lines, suggesting a degree of selectivity. nih.gov For instance, compound 8a in the series showed a half-maximal inhibitory concentration (IC50) of 84.20 ± 1.72 µM against the normal MRC-5 cell line, which was significantly higher than its IC50 values against the MCF-7 (15.85 ± 3.32 µM) and SW480 (17.85 ± 0.92 µM) cancer cell lines. nih.gov This difference highlights the compound's selective action against tumorigenic cells. nih.gov

Table 1: Cytotoxicity of 6-Bromo Quinazoline (B50416) Derivative 8a

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |

| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 |

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents. nih.gov

In another area of investigation, the dimerization of 4-substituted-2-methoxyphenols to form hydroxylated biphenyls has been reported as a strategy to reduce toxicity. nih.gov Generally, these biphenyl (B1667301) derivatives exhibit lower toxicity than their corresponding phenolic monomers. nih.gov This principle is illustrated by dehydrodieugenol, a natural C2 symmetric dimer of eugenol, which demonstrates strong inhibitory effects on lipid peroxidation and superoxide (B77818) radical scavenging with reduced toxicity compared to its monomer. nih.gov

Furthermore, the synthesis and evaluation of methylated and acetylated derivatives of natural bromophenols have revealed compounds with cytoprotective properties. nih.gov A study assessing these derivatives for their effects on HaCaT keratinocytes (a human skin cell line) and K562 leukemia cells found that some compounds could mitigate oxidative damage induced by hydrogen peroxide (H₂O₂) in the keratinocytes. nih.gov Specifically, compounds 3b-9 (2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene) and 4b-3 ((oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate) were effective in reducing reactive oxygen species (ROS) generation in these skin cells. nih.gov

Conversely, other derivatives from the same study displayed selective anticancer activity. nih.gov Compound 4b-4 (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) was found to inhibit the viability of K562 leukemia cells and induce apoptosis without affecting the cell cycle distribution. nih.gov At a concentration of 10 µM, this compound reduced K562 cell viability to 35.27%. nih.gov This dual finding of cytoprotection in normal cells and cytotoxicity in cancer cells within the same class of bromophenol derivatives underscores the importance of specific structural modifications in determining the ultimate biological effect.

Table 2: Biological Activity of Selected Bromophenol Derivatives

| Compound | Activity | Cell Line | Concentration | Effect |

|---|---|---|---|---|

| 3b-9 | Cytoprotective | HaCaT | - | Ameliorated H₂O₂-induced oxidative damage and ROS generation |

| 4b-3 | Cytoprotective | HaCaT | - | Ameliorated H₂O₂-induced oxidative damage and ROS generation |

| 4b-4 | Anticancer | K562 | 10 µM | Reduced cell viability to 35.27% and induced apoptosis |

Data from a study on methylated and acetylated derivatives of natural bromophenols. nih.gov

The broader class of 2-methoxyphenols has also been studied to establish relationships between their chemical structure and biological activity, including cytotoxicity. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activities of these compounds, with cytotoxicity being a key parameter. nih.govjosai.ac.jp For a range of 2-methoxyphenols, cytotoxicity was found to decline in the order of curcumin (B1669340) > dehydrodiisoeugenol (B190919) > isoeugenol (B1672232) > bis-MMP > eugenol > ferulic acid > 2-methoxy-4-methylphenol (B1669609) (MMP) > bis-eugenol > bis-ferulic acid. nih.gov These studies provide a foundational understanding for the rational design of new derivatives with tailored toxicity profiles.

Analytical and Industrial Applications Beyond Medicinal Chemistry

Analytical Chemistry Reagents

In the realm of analytical chemistry, the structural characteristics of 5-Bromo-2-methoxyphenol and its derivatives are harnessed for the development of specialized reagents.

While direct application of this compound as a colorimetric reagent is not extensively documented, its derivatives, particularly Schiff bases, hold significant promise for this purpose. Schiff bases derived from related brominated salicylaldehydes, such as 3-methoxy-5-bromosalicylaldehyde, have been synthesized and studied. researchgate.net These compounds exhibit specific keto-amine and enol-imine tautomers that can chelate with metal ions. researchgate.net The formation of these metal complexes often results in a distinct color change, which can be quantified using UV-Vis spectrophotometry.

The process involves the condensation of the aldehyde group (which can be formed from this compound) with an amine. The resulting Schiff base ligand can then be introduced to a sample containing metal ions. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for sensitive and selective quantitative analysis. The electronic properties, and therefore the spectrophotometric response, can be fine-tuned by the substituents on the aromatic ring, making brominated methoxyphenols valuable scaffolds for designing new analytical reagents. researchgate.net

This compound serves as a precursor for synthesizing compounds used in various biochemical and microbiological assays. Its derivatives can be designed to interact with biological targets, enabling the study of biological processes.

For instance, a Schiff base synthesized from a derivative of this compound (specifically, 3-methoxy-5-bromosalicylaldehyde) and α-D-glucosamine was evaluated for its antimicrobial properties. researchgate.net Researchers determined its minimum inhibitory concentration (MIC) against several microorganisms, a fundamental assay in the development of new antimicrobial agents. researchgate.net Such studies demonstrate how the core structure of this compound can be incorporated into larger molecules to probe biological activity. The compound itself is listed as a biochemical reagent by various suppliers, indicating its role as a fundamental building block for creating these more complex research tools. fishersci.com

Materials Science Applications

The reactivity of this compound makes it a valuable monomer and precursor in the field of materials science for creating polymers and functional materials with tailored properties.

This compound is classified as a "building block" for organic synthesis, and its structure is well-suited for polymerization reactions. tcichemicals.com The presence of a phenolic hydroxyl group and a bromine atom allows it to undergo polycondensation reactions, such as etherification, to form aromatic polymers.

One common pathway is the Ullmann-type coupling reaction, where the phenolic group of one monomer reacts with the aryl bromide of another, typically in the presence of a copper catalyst, to form a diaryl ether linkage. nih.gov By using this compound as a monomer, it is possible to synthesize poly(arylene ether)s. The methoxy (B1213986) group on the polymer backbone can enhance solubility and influence the material's thermal properties.

Table 1: Polymerization Potential of this compound

| Functional Group | Role in Polymerization | Potential Polymer Type |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Nucleophile in etherification reactions. | Poly(arylene ether)s |

| Bromo (-Br) | Electrophilic site for coupling reactions (e.g., Ullmann, Suzuki). | Poly(arylene ether)s, other cross-coupled polymers. |

The polymers derived from this compound can be classified as functional materials due to their potential for specialized applications. For example, sulfonated poly(arylene ether)s are investigated for use as proton-exchange membranes in fuel cells. nih.gov The stable aromatic backbone provides mechanical and thermal stability, while sulfonic acid groups (which can be added post-polymerization) facilitate ion transport.

Furthermore, the bromine atom on the this compound monomer provides a reactive handle for post-polymerization modification. This allows for the grafting of other functional groups onto the polymer backbone, enabling the creation of materials with specific optical, electronic, or chemical-sensing properties. Research into Schiff bases derived from similar compounds has shown that the specific arrangement of atoms and the potential for hydrogen bonding can lead to materials with interesting electronic structures and tautomeric properties, which are relevant for developing novel sensors and optical materials. researchgate.net

Agrochemical Development

In the agrochemical industry, this compound and its precursors are valuable intermediates for synthesizing complex molecules with herbicidal and pesticidal activity. While not typically an active ingredient itself, its structure forms the core of more elaborate compounds.

For example, research has shown that complex pyrazolinone derivatives can act as potent and selective herbicides. nih.gov The synthesis of these molecules has involved the use of 3-methoxyphenol (B1666288), a direct precursor to this compound, which is used to create a hydroxyphenoxy-phenyl intermediate via a nucleophilic aromatic substitution reaction. nih.gov The introduction of a bromine atom, as in this compound, provides a key site for further chemical elaboration to build the final, biologically active molecule. Similarly, related heterocyclic compounds like 5-bromo-2-picoline are recognized as important intermediates in the production of pesticides. google.com The use of this compound in this context leverages its status as a readily available, functionalized aromatic ring that can be efficiently incorporated into larger, more complex agrochemical targets.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methoxy-5-bromosalicylaldehyde |

| α-D-glucosamine |

| 3-methoxyphenol |

Conclusion and Future Perspectives

Summary of Key Research Findings